molecular formula C8H14N4O10 B13803690 Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro- CAS No. 5108-69-0

Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-

Cat. No.: B13803690
CAS No.: 5108-69-0
M. Wt: 326.22 g/mol
InChI Key: SIKUYNMGWKGHRS-UHFFFAOYSA-N
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Description

Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- is a chemical compound with the molecular formula C8H18O2. It is also known by other names such as Acetaldehyde, dipropyl acetal, and 1,1-Dipropoxyethane . This compound is characterized by its unique structure, which includes two nitro groups attached to the propane backbone through ethylidene and oxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- typically involves the reaction of acetaldehyde with propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the final acetal product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and substituted acetals .

Scientific Research Applications

Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form covalent bonds with target molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde, dipropyl acetal
  • 1,1-Dipropoxyethane
  • Acetaldehyde di-n-propyl acetal
  • Dipropyl acetal
  • n-Propyl acetal
  • Ethane, 1,1-dipropoxy

Uniqueness

Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

5108-69-0

Molecular Formula

C8H14N4O10

Molecular Weight

326.22 g/mol

IUPAC Name

1-[1-(2,2-dinitropropoxy)ethoxy]-2,2-dinitropropane

InChI

InChI=1S/C8H14N4O10/c1-6(21-4-7(2,9(13)14)10(15)16)22-5-8(3,11(17)18)12(19)20/h6H,4-5H2,1-3H3

InChI Key

SIKUYNMGWKGHRS-UHFFFAOYSA-N

Canonical SMILES

CC(OCC(C)([N+](=O)[O-])[N+](=O)[O-])OCC(C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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